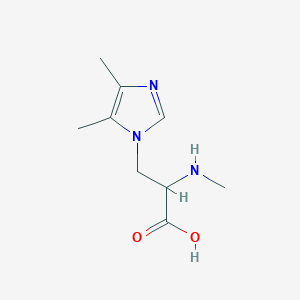
3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(methylamino)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(methylamino)propanoic acid is a synthetic organic compound that features an imidazole ring substituted with dimethyl groups and a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(methylamino)propanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, followed by the introduction of dimethyl groups at the 4 and 5 positions. The propanoic acid moiety is then attached through a series of reactions involving methylation and amination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is often scaled up from laboratory methods to accommodate larger production volumes.
化学反応の分析
Types of Reactions
3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(methylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The imidazole ring can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the imidazole ring.
科学的研究の応用
3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(methylamino)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(methylamino)propanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
3-(4,5-Dimethyl-1h-imidazol-1-yl)propanoic acid: Lacks the methylamino group.
2-(Methylamino)propanoic acid: Lacks the imidazole ring.
4,5-Dimethylimidazole: Lacks the propanoic acid moiety.
Uniqueness
3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(methylamino)propanoic acid is unique due to the combination of its imidazole ring, dimethyl groups, and propanoic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
特性
分子式 |
C9H15N3O2 |
|---|---|
分子量 |
197.23 g/mol |
IUPAC名 |
3-(4,5-dimethylimidazol-1-yl)-2-(methylamino)propanoic acid |
InChI |
InChI=1S/C9H15N3O2/c1-6-7(2)12(5-11-6)4-8(10-3)9(13)14/h5,8,10H,4H2,1-3H3,(H,13,14) |
InChIキー |
XXHCVJRQEZZHLO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N(C=N1)CC(C(=O)O)NC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rac-(4aR,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one, cis](/img/structure/B13633851.png)
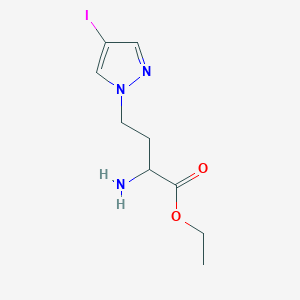
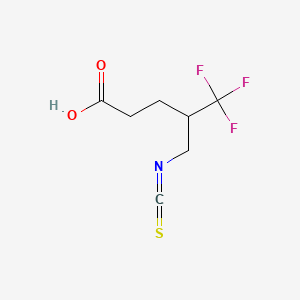
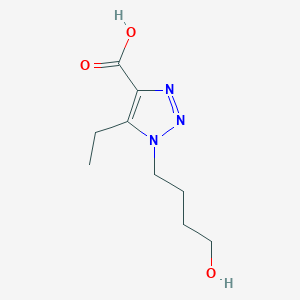
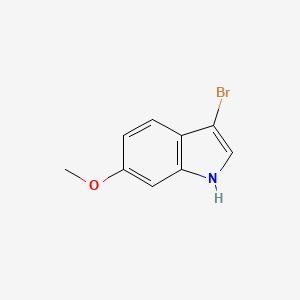
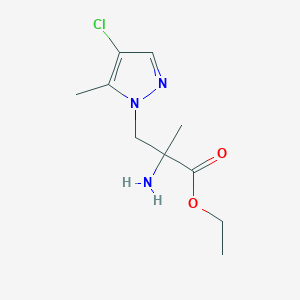
![2-Ethylpyrazolo[1,5-a]pyrimidine-3-carboxylicacid](/img/structure/B13633890.png)
![N-((5-Methoxy-1H-benzo[D]imidazol-2-YL)methyl)(phenyl)methanamine](/img/structure/B13633912.png)
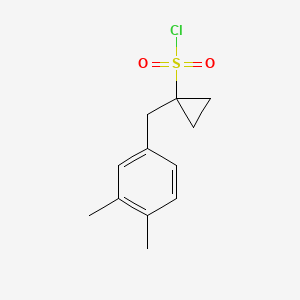
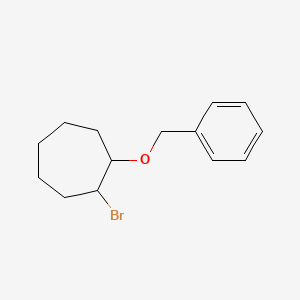
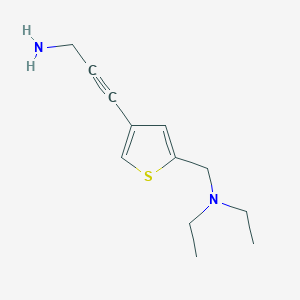


![Ethyl 5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13633927.png)
